molecular formula C17H17N3OS B8564565 N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine CAS No. 827031-58-3

N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine

Cat. No.: B8564565
CAS No.: 827031-58-3
M. Wt: 311.4 g/mol
InChI Key: HRQZACPJDFWOCT-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a methylthio group at the 2-position and a methoxyphenyl group at the 4-position, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or orthoesters.

    Introduction of the Methylthio Group: The methylthio group can be introduced at the 2-position of the quinazoline core through nucleophilic substitution reactions using methylthiolating agents like methylthiol or dimethyl disulfide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached to the 4-position of the quinazoline core through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced to the corresponding dihydroquinazoline using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Aminoquinazolines and thioquinazolines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: As a tool compound for studying the biological pathways and molecular targets associated with quinazoline derivatives.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine
  • (2-Fluoro-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine
  • (2-Methylthio-quinazolin-4-yl)-(4-chloro-phenyl)-methyl-amine

Uniqueness

N-(4-Methoxyphenyl)-N-methyl-2-(methylthio)quinazolin-4-amine is unique due to the presence of both the methylthio and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Properties

CAS No.

827031-58-3

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-methyl-2-methylsulfanylquinazolin-4-amine

InChI

InChI=1S/C17H17N3OS/c1-20(12-8-10-13(21-2)11-9-12)16-14-6-4-5-7-15(14)18-17(19-16)22-3/h4-11H,1-3H3

InChI Key

HRQZACPJDFWOCT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2-chloro-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine (150 mg, 0.5 mmol), sodium methanethiolate (105 mg, 1.5 mmol) in 5 mL of solvent (THF:MeOH:water=3:1:1) was stirred at 70° C. for 4 h. The reaction mixture was diluted with 30 mL of ethyl acetate and it was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated. The crude product was purified by chromatography on silica gel with acetate and hexane (1:5) as eluent, yielding 11 mg of title compound (7%). 1H NMR (CDCl3): 7.65 (d, J=8.4 Hz, 1H), 7.51-7.45 (m, 1H), 7.14-7.10 (m, 2H), 6.93-6.89 (m, 4H), 3.84 (s, 3H), 3.58 (s, 3H), 2.67 (s, 3H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
7%

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